molecular formula C12H25ClN4 B12350127 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine CAS No. 1856077-64-9

N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine

Cat. No.: B12350127
CAS No.: 1856077-64-9
M. Wt: 260.81 g/mol
InChI Key: YPISILJEQGNUNX-UHFFFAOYSA-N
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Description

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a dimethyl group and a diethylethane-1,2-diamine moiety, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-diethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines .

Mechanism of Action

The mechanism by which N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a diethylethane-1,2-diamine moiety makes it a versatile scaffold for various applications, distinguishing it from other pyrazole derivatives .

Properties

CAS No.

1856077-64-9

Molecular Formula

C12H25ClN4

Molecular Weight

260.81 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H24N4.ClH/c1-5-16(6-2)8-7-13-9-12-10-14-15(4)11(12)3;/h10,13H,5-9H2,1-4H3;1H

InChI Key

YPISILJEQGNUNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(N(N=C1)C)C.Cl

Origin of Product

United States

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